molecular formula C23H20N2O3 B255760 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide

Numéro de catalogue B255760
Poids moléculaire: 372.4 g/mol
Clé InChI: TUKALVBNDCYMSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide, also known as BIBX1382, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been linked to various types of cancer, including lung, breast, and colon cancer. Therefore, BIBX1382 has been extensively studied as a potential anticancer agent.

Mécanisme D'action

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that promote cell proliferation and survival. N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide has been shown to be more potent and selective than other EGFR inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells that overexpress EGFR. This is accompanied by a decrease in the phosphorylation of EGFR and downstream signaling proteins, such as AKT and ERK. N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. This is achieved by suppressing the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide in lab experiments is its high potency and selectivity for EGFR. This allows for more specific targeting of EGFR signaling pathways and reduces the risk of off-target effects. However, N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent. In addition, the cost of synthesizing N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide may be a limitation for some research labs.

Orientations Futures

There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer progression. For example, N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide could be used in combination with other EGFR inhibitors or with inhibitors of other receptor tyrosine kinases. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide. This could help to personalize cancer treatment and improve patient outcomes. Finally, further studies are needed to investigate the potential of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide in other diseases, such as inflammatory disorders and autoimmune diseases, where EGFR signaling is dysregulated.

Méthodes De Synthèse

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide can be synthesized by the reaction of 2-aminobenzoxazole with 4-isopropoxybenzoyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with 3-bromoaniline to form the final product. The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide has been reported in several research articles, and the purity and yield of the compound can be optimized by modifying the reaction conditions.

Applications De Recherche Scientifique

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide has been widely used in scientific research to investigate the role of EGFR in cancer progression and to develop new anticancer therapies. In vitro studies have shown that N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide inhibits the growth and survival of cancer cells that overexpress EGFR, such as non-small cell lung cancer cells. In vivo studies using animal models have also demonstrated the efficacy of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide in reducing tumor growth and metastasis.

Propriétés

Nom du produit

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide

Formule moléculaire

C23H20N2O3

Poids moléculaire

372.4 g/mol

Nom IUPAC

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C23H20N2O3/c1-15(2)27-19-12-10-16(11-13-19)22(26)24-18-7-5-6-17(14-18)23-25-20-8-3-4-9-21(20)28-23/h3-15H,1-2H3,(H,24,26)

Clé InChI

TUKALVBNDCYMSE-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

SMILES canonique

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.